An In-Depth Technical Guide to 6-Chloro-2-iodopurine-9-riboside
An In-Depth Technical Guide to 6-Chloro-2-iodopurine-9-riboside
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-iodopurine-9-riboside is a halogenated purine (B94841) nucleoside analog that holds significant interest within the fields of medicinal chemistry and drug discovery. As a member of the purine nucleoside antimetabolite class, it is recognized for its potential as an anticancer agent. The core mechanism of action for this class of compounds generally involves the inhibition of DNA synthesis and the induction of apoptosis in rapidly proliferating cells.[1][2][3][4] This technical guide provides a comprehensive overview of the basic properties of 6-Chloro-2-iodopurine-9-riboside, including its chemical and physical characteristics. While specific experimental data for this particular analog is limited in publicly available literature, this document consolidates the known information and provides context based on closely related compounds.
Core Properties
6-Chloro-2-iodopurine-9-riboside is identified by the Chemical Abstracts Service (CAS) number 313477-85-9. Its chemical structure consists of a purine core substituted with a chlorine atom at the 6-position and an iodine atom at the 2-position, with a ribofuranosyl moiety attached at the 9-position.
Physicochemical and Biological Properties
Quantitative data for 6-Chloro-2-iodopurine-9-riboside is not extensively documented in peer-reviewed literature. The following table summarizes the available information. For comparative purposes, data for the closely related compound, 6-Chloropurine riboside, is also included where available, as it can provide insights into the general characteristics of this compound class.
| Property | 6-Chloro-2-iodopurine-9-riboside | 6-Chloropurine riboside (for comparison) |
| CAS Number | 313477-85-9 | 5399-87-1 |
| Molecular Formula | C₁₀H₁₀ClIN₄O₄ | C₁₀H₁₁ClN₄O₄ |
| Molecular Weight | 412.57 g/mol | 286.67 g/mol |
| Appearance | White to light yellow crystalline powder[2] | White to slightly yellow powder[5] |
| Melting Point | Not Available | 158-162 °C (decomposes)[5] |
| Solubility | Soluble in DMSO (mother liquor concentration of 40 mg/mL)[6] | DMF: 49-51 mg/mL; Soluble in water (10.6 mg/mL)[5] |
| Biological Activity | Purine nucleoside analog with potential antitumor activity.[1][2][3][4] | Substrate for adenosine (B11128) deaminase.[5] |
Synthesis and Purification
General Synthetic Approach
A plausible synthetic route for 6-Chloro-2-iodopurine-9-riboside would involve the coupling of 6-chloro-2-iodopurine (B104377) with a protected ribofuranose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, followed by deprotection of the hydroxyl groups on the ribose sugar. This type of glycosylation reaction is a common method for the synthesis of nucleoside analogs.[9]
The purification of the final compound would likely involve standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, to separate the desired product from any unreacted starting materials and byproducts.
Biological Activity and Mechanism of Action
As a purine nucleoside analog, 6-Chloro-2-iodopurine-9-riboside is presumed to exert its biological effects as an antimetabolite. Such compounds typically interfere with the synthesis of nucleic acids, thereby inhibiting cell division and inducing apoptosis, particularly in rapidly dividing cancer cells.[1][2][3][4]
Presumed Mechanism of Action
The general mechanism for this class of compounds involves intracellular phosphorylation by kinases to form the corresponding nucleotide analogs. These analogs can then inhibit key enzymes involved in the de novo purine biosynthesis pathway or be incorporated into DNA or RNA, leading to chain termination and cell cycle arrest. The presence of the halogen atoms at the 2 and 6 positions of the purine ring is expected to modulate the compound's activity and interaction with target enzymes.
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Caption: Presumed intracellular activation and mechanism of action.
Experimental Evaluation of Biological Activity
While specific IC50 values for 6-Chloro-2-iodopurine-9-riboside are not available, the evaluation of its anticancer activity would typically involve in vitro assays using a panel of human cancer cell lines. Standard methodologies to determine cytotoxicity include the MTT or crystal violet assays, which measure cell viability after a defined period of exposure to the compound.
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Caption: General workflow for in vitro anticancer activity assessment.
Conclusion and Future Directions
6-Chloro-2-iodopurine-9-riboside represents a promising scaffold for the development of novel anticancer therapeutics. Its structural similarity to endogenous purine nucleosides suggests a mechanism of action centered on the disruption of nucleic acid metabolism. However, a significant gap exists in the publicly available data regarding its specific physicochemical properties, detailed synthetic protocols, and a thorough biological evaluation, including its effects on specific signaling pathways and a broad panel of cancer cell lines.
Future research should focus on elucidating these unknown aspects. A full characterization of its physical properties, the development of a robust and scalable synthetic route, and comprehensive in vitro and in vivo studies are necessary to fully understand its therapeutic potential. Investigating its specific molecular targets and the signaling cascades it modulates will be crucial for its rational development as a clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Chloro-2-iodopurine Riboside|Nucleoside Intermediate [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6-Chloro-2-iodopurine-9-riboside | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 5. 6-Chloropurine riboside | 5399-87-1 [chemicalbook.com]
- 6. 6-Chloro-2-iodopurine-9-riboside | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
